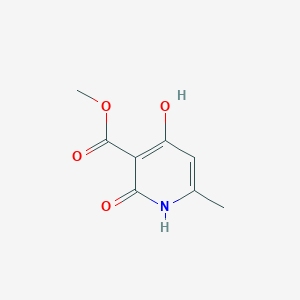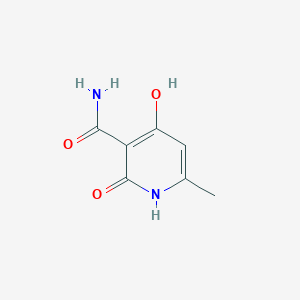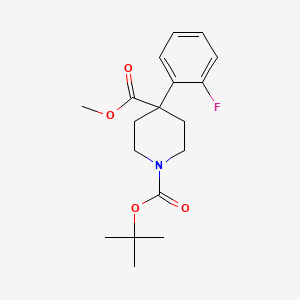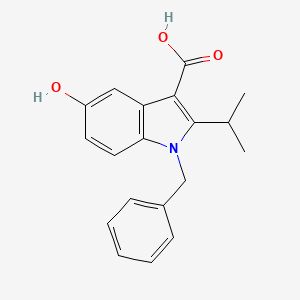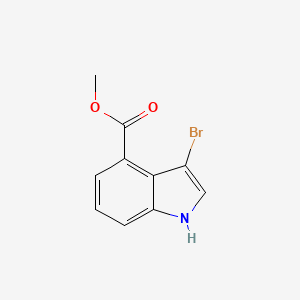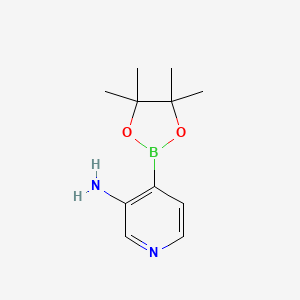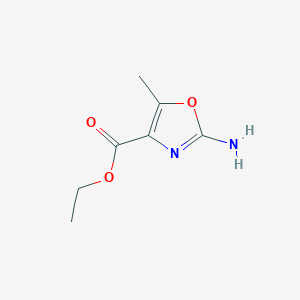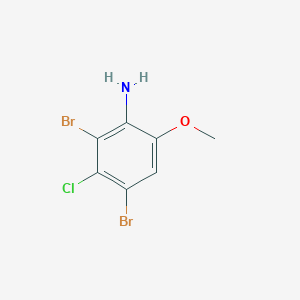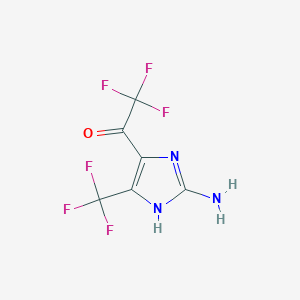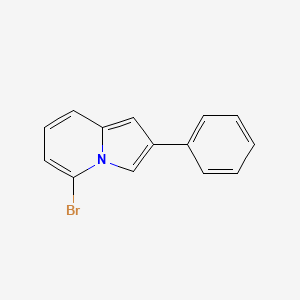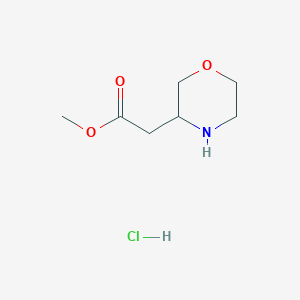
3,3-Difluorocyclobutane-1,1-dicarboxylic acid
Vue d'ensemble
Description
3,3-Difluorocyclobutane-1,1-dicarboxylic acid is a chemical compound with the CAS number 827032-80-4 . It has a molecular weight of 180.11 .
Molecular Structure Analysis
The InChI code for 3,3-Difluorocyclobutane-1,1-dicarboxylic acid is1S/C6H6F2O4/c7-6(8)1-5(2-6,3(9)10)4(11)12/h1-2H2,(H,9,10)(H,11,12) . This indicates the presence of a cyclobutane ring with two fluorine atoms and two carboxylic acid groups attached to it. The carboxylic acid groups in the molecule can enhance the acidity of each other .
Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of Bioactive Molecules
3,3-Difluorocyclobutane-1,1-dicarboxylic acid: is a valuable building block in medicinal chemistry for the synthesis of bioactive molecules. Its difluorinated cyclobutane core can impart metabolic stability and unique three-dimensional structure to the resulting compounds, which is crucial for drug discovery .
Material Science: Fluoropolymer Production
In material science, this compound is used to introduce fluorine into polymers, creating fluoropolymers with enhanced chemical resistance and thermal stability. These materials are essential for high-performance applications in aerospace, automotive, and electronics industries .
Environmental Science: Tracer for Pollution Studies
The unique chemical signature of 3,3-Difluorocyclobutane-1,1-dicarboxylic acid makes it a potential tracer in environmental studies to track pollution sources and pathways. Its stability and detectability can help in monitoring environmental contaminants .
Analytical Chemistry: Chromatography Standards
This compound can serve as a standard in chromatographic methods due to its well-defined physical and chemical properties. It aids in the calibration of analytical instruments and ensures the accuracy of analytical results .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 3,3-Difluorocyclobutane-1,1-dicarboxylic acid may be used to study enzyme mechanisms, particularly those involving carboxylic acid substrates. Its structural similarity to natural substrates allows for the exploration of enzyme specificity and inhibition .
Pharmacology: Prodrug Design
The difluorocyclobutane moiety can be utilized in prodrug design to improve the pharmacokinetic properties of therapeutic agents. It can enhance membrane permeability and metabolic stability, leading to better drug efficacy .
Mécanisme D'action
Target of Action
Many dicarboxylic acids are known to interact with various enzymes and receptors in the body, acting as inhibitors or activators. The specific targets would depend on the structure of the compound and its physicochemical properties .
Mode of Action
The compound could interact with its target through various types of bonding interactions, including hydrogen bonding, ionic interactions, and Van der Waals forces. The specific mode of action would depend on the nature of the target and the structure of the compound .
Biochemical Pathways
Dicarboxylic acids can participate in various biochemical pathways, including the citric acid cycle and fatty acid metabolism. They can act as metabolic intermediates, providing energy for cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties, including its size, charge, lipophilicity, and stability. These properties can influence the compound’s bioavailability, half-life, and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could include changes in enzyme activity, alterations in signal transduction pathways, or modifications to cellular metabolism .
Action Environment
Environmental factors, including pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For example, the compound might be more effective at certain pH levels or temperatures, or its action might be modulated by the presence of other molecules .
Propriétés
IUPAC Name |
3,3-difluorocyclobutane-1,1-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O4/c7-6(8)1-5(2-6,3(9)10)4(11)12/h1-2H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXVJKROBCCHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698731 | |
| Record name | 3,3-Difluorocyclobutane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
827032-80-4 | |
| Record name | 3,3-Difluorocyclobutane-1,1-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-Difluorocyclobutane-1,1-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

